molecular formula C23H22ClN5O3S B14101764 2-(4-chlorophenoxy)-N-(1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)-2-methylpropanamide

2-(4-chlorophenoxy)-N-(1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)-2-methylpropanamide

Cat. No.: B14101764
M. Wt: 484.0 g/mol
InChI Key: YKWCKQOFJACXMZ-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-N-(1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)-2-methylpropanamide is a complex organic compound that features a variety of functional groups, including a chlorophenoxy group, a pyrimidinyl group, a thiophenyl group, and a pyrazolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-N-(1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)-2-methylpropanamide typically involves multi-step organic reactions. The general synthetic route may include:

    Formation of the Chlorophenoxy Intermediate: This step involves the reaction of 4-chlorophenol with an appropriate halogenated compound under basic conditions to form the chlorophenoxy intermediate.

    Synthesis of the Pyrazolyl Intermediate: This step involves the reaction of a thiophene derivative with hydrazine to form the pyrazolyl intermediate.

    Coupling Reactions: The chlorophenoxy intermediate and the pyrazolyl intermediate are then coupled under suitable conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenoxy)-N-(1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)-2-methylpropanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens, acids, and bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may yield alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or inhibitor in biological studies.

    Medicine: Potential therapeutic applications due to its unique structure and functional groups.

    Industry: Potential use in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-N-(1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)-2-methylpropanamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would depend on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenoxy)-N-(1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)-2-methylpropanamide
  • This compound

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which may confer unique chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C23H22ClN5O3S

Molecular Weight

484.0 g/mol

IUPAC Name

2-(4-chlorophenoxy)-N-[2-(4,5-dimethyl-6-oxo-1H-pyrimidin-2-yl)-5-thiophen-2-ylpyrazol-3-yl]-2-methylpropanamide

InChI

InChI=1S/C23H22ClN5O3S/c1-13-14(2)25-22(27-20(13)30)29-19(12-17(28-29)18-6-5-11-33-18)26-21(31)23(3,4)32-16-9-7-15(24)8-10-16/h5-12H,1-4H3,(H,26,31)(H,25,27,30)

InChI Key

YKWCKQOFJACXMZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(NC1=O)N2C(=CC(=N2)C3=CC=CS3)NC(=O)C(C)(C)OC4=CC=C(C=C4)Cl)C

Origin of Product

United States

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